molecular formula C18H22O2 B14645462 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol CAS No. 52173-64-5

4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol

Cat. No.: B14645462
CAS No.: 52173-64-5
M. Wt: 270.4 g/mol
InChI Key: YWCZZYREPPUHDQ-UHFFFAOYSA-N
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Description

4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol is an organic compound that features a phenol group substituted with a 4-methoxyphenyl and a 2,2-dimethylpropyl group

Properties

CAS No.

52173-64-5

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]phenol

InChI

InChI=1S/C18H22O2/c1-18(2,3)17(13-5-9-15(19)10-6-13)14-7-11-16(20-4)12-8-14/h5-12,17,19H,1-4H3

InChI Key

YWCZZYREPPUHDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with 2,2-dimethylpropanal in the presence of a catalyst such as copper chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenol
  • 2,2-Dimethylpropylphenol
  • 4-Methoxybenzyl alcohol

Uniqueness

4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

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